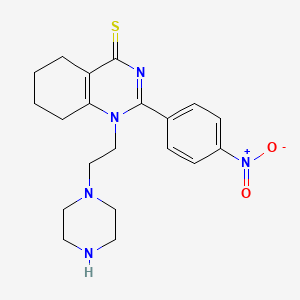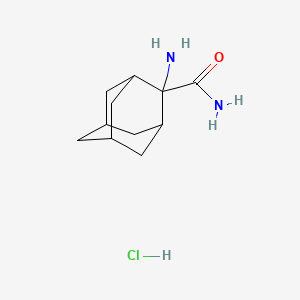
2-Aminoadamantane-2-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminoadamantane-2-carboxamide hydrochloride is an organic compound with the chemical formula C₁₁H₁₉ClN₂O. It is a derivative of adamantane, a polycyclic hydrocarbon known for its high symmetry and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminoadamantane-2-carboxamide hydrochloride typically involves the reaction of 2-adamantanone with ammonia and cyanide under specific conditions. One method involves the use of a microwave-assisted reaction, where 2-adamantanone is reacted with ammonium carbonate and sodium cyanide in a mixture of ethanol and water. The reaction mixture is processed in a microwave unit, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is often purified through recrystallization or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-Aminoadamantane-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Applications De Recherche Scientifique
2-Aminoadamantane-2-carboxamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: It is investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-aminoadamantane-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Adamantanamine hydrochloride: Similar in structure but lacks the carboxamide group.
1-Aminoadamantane: Another derivative of adamantane with different functional groups.
2-Adamantanone: The precursor in the synthesis of 2-aminoadamantane-2-carboxamide hydrochloride.
Uniqueness
This compound is unique due to its combination of the adamantane core with both amino and carboxamide functional groups. This combination imparts specific chemical and biological properties that are not present in other similar compounds .
Propriétés
IUPAC Name |
2-aminoadamantane-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O.ClH/c12-10(14)11(13)8-2-6-1-7(4-8)5-9(11)3-6;/h6-9H,1-5,13H2,(H2,12,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOZLHVJDSKQER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(C(=O)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2607138.png)
![N-[(2-fluorophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B2607139.png)
![4-bromo-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide](/img/structure/B2607140.png)
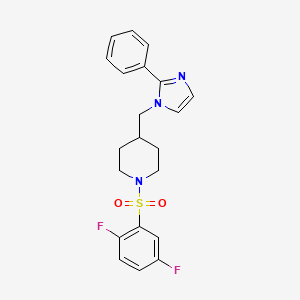
![3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine](/img/structure/B2607143.png)
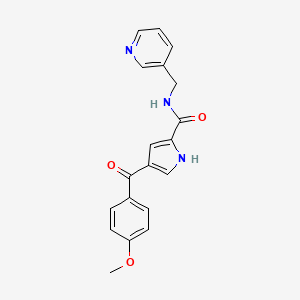
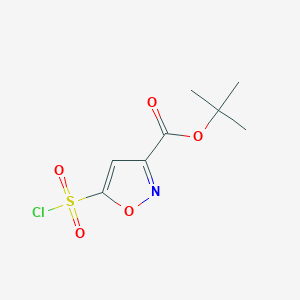
![4-ethoxy-3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2607146.png)
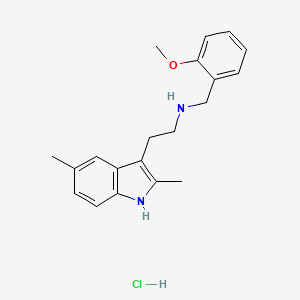
![ethyl 2-{[4-(4-ethoxyphenyl)-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2607152.png)
![5-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B2607153.png)

![N-{[5-(benzylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2607159.png)
